physicochemical properties of N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide
physicochemical properties of N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide
An In-Depth Technical Guide to the Physicochemical Properties of N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide
Authored for Drug Discovery & Development Professionals by a Senior Application Scientist
Abstract
The oxalamide scaffold is a privileged structure in medicinal chemistry, valued for its synthetic tractability and diverse biological activities.[1] This guide focuses on a specific derivative, N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide, providing a comprehensive framework for its synthesis and physicochemical characterization. In the absence of published experimental data for this specific molecule, this document serves as a technical manual, outlining authoritative, field-proven protocols for determining its core properties. Understanding these characteristics—solubility, lipophilicity, melting point, ionization constant (pKa), and stability—is paramount, as they collectively govern a compound's pharmacokinetic and pharmacodynamic profile, ultimately dictating its potential as a therapeutic agent.[2][3] We will detail the causal relationships between these properties and a drug's behavior in vivo and provide self-validating experimental workflows to empower researchers in their evaluation of this and similar chemical entities.
Introduction: The Oxalamide Core and the Imperative of Physicochemical Profiling
N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide belongs to the N,N'-disubstituted oxalamide class of compounds. The oxalamide core is a versatile and synthetically accessible scaffold that has been explored for a wide range of therapeutic targets, including roles as neuraminidase inhibitors, anti-HIV agents, and immunosuppressants.[1][4][5] The defining feature of the oxalamide backbone is its dual amide functionality, where the two N-H protons act as excellent hydrogen bond donors, often playing a crucial role in target binding affinity.[1] The peripheral substituents on the amide nitrogens allow for the fine-tuning of physicochemical properties, which is a central tenet of modern drug discovery.[1]
The journey of a compound from a "hit" to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a leading cause of attrition.[2] Properties such as aqueous solubility, lipophilicity (LogP/D), pKa, and chemical stability are not mere data points; they are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][7] For instance, a compound must first dissolve to be absorbed, possess balanced lipophilicity to permeate cellular membranes without being sequestered in fatty tissues, and maintain its structural integrity to reach its target.[3][8] This guide provides the foundational protocols to rigorously assess these properties for N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide, enabling a data-driven evaluation of its drug-like potential.[5][9]
Synthesis of N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide
The synthesis of N,N'-disubstituted oxalamides is typically achieved through the aminolysis of an oxalate ester, such as diethyl oxalate.[10] This method involves a sequential nucleophilic acyl substitution where two different amines displace the ethoxide leaving groups.
Proposed Synthetic Protocol
This two-step protocol is designed for the controlled, sequential addition of the two distinct amine moieties.
Step 1: Synthesis of Ethyl 2-((3-fluorophenyl)amino)-2-oxoacetate
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In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
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Add 3-fluoroaniline (1.0 equivalent) and anhydrous toluene to the flask.
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Begin stirring and slowly add diethyl oxalate (1.2 equivalents) dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting crude mono-amide intermediate by column chromatography on silica gel.
Step 2: Synthesis of N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide
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Dissolve the purified ethyl 2-((3-fluorophenyl)amino)-2-oxoacetate (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
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Add 2-methoxyethylamine (1.1 equivalents) to the solution.
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Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete as monitored by TLC.
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Remove the solvent under reduced pressure.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the final product, N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide.
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Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Physicochemical Property Determination
The following sections detail the experimental protocols for characterizing the key physicochemical properties of the synthesized compound.
Aqueous Solubility
Causality & Importance: Solubility is a prerequisite for absorption. A compound with poor aqueous solubility will likely exhibit low and variable oral bioavailability, hindering its therapeutic potential.[8] Kinetic solubility, measured by the point at which a compound precipitates from an aqueous buffer when added from a DMSO stock, is a high-throughput method used in early drug discovery to flag potential issues.[11][12]
Experimental Protocol: Kinetic Solubility by Laser Nephelometry [1][11]
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Preparation:
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Prepare a 10 mM stock solution of N1-(3-fluorophenyl)-N2-(2-methoxyethyl)oxalamide in 100% DMSO.
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Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
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Prepare stock solutions for a highly soluble control (e.g., 2'-deoxy-5-fluorouridine) and a poorly soluble control (e.g., Ondansetron).[11]
-
-
Plate Setup (384-well plate):
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Using a liquid handler, perform serial dilutions of the compound stock solution directly in the assay plate with DMSO.
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Add the aqueous buffer to all wells to achieve the final desired concentrations (e.g., from 1 µM to 200 µM) and a final DMSO concentration of ≤1%.
-
-
Incubation & Measurement:
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Data Analysis:
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Plot the nephelometry signal (counts) against the compound concentration.
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The solubility is defined as the concentration at which the signal significantly deviates from the baseline, indicating precipitation.
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Data Presentation: Solubility
| Parameter | Value | Method |
|---|---|---|
| Kinetic Solubility (pH 7.4) | To be determined (µM) | Laser Nephelometry |
| DMSO Stock Concentration | 10 mM | - |
| Final DMSO Concentration | 1% | - |
| Buffer System | PBS | - |
Workflow Diagram: Kinetic Solubility Assay
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. database.ich.org [database.ich.org]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etflin.com [etflin.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. admescope.com [admescope.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
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- 11. enamine.net [enamine.net]
- 12. bmglabtech.com [bmglabtech.com]
